molecular formula C19H21Cl2NO3S B5185873 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine

Cat. No.: B5185873
M. Wt: 414.3 g/mol
InChI Key: LOVLQZKSLQOKJJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is a synthetic piperidine derivative characterized by a benzyl group at the 4-position of the piperidine ring and a substituted benzenesulfonyl group at the 1-position. Piperidine derivatives are frequently explored in medicinal chemistry due to their structural versatility, with applications in central nervous system (CNS) targeting, enzyme inhibition, and radiopharmaceutical development . Its structural analogs, however, highlight its relevance in drug discovery and toxicology research.

Properties

IUPAC Name

4-benzyl-1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO3S/c1-25-19-17(8-7-16(20)18(19)21)26(23,24)22-11-9-15(10-12-22)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVLQZKSLQOKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Sulfonylation: The 3,4-dichloro-2-methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dichloro-2-methoxybenzenesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine with structurally or functionally related piperidine derivatives, based on available evidence:

Compound Name Molecular Weight Key Substituents Biological Activity/Findings Toxicity Data References
4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine (Target Compound) ~434.3 (estimated) 3,4-dichloro-2-methoxybenzenesulfonyl, benzyl No direct data; inferred potential for CNS or enzyme-targeted activity based on analogs. No direct data; likely requires safety protocols
4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine ~437.3 Radioiodinated benzylsulfonyl Used in biodistribution studies (rats); effective absorbed dose calculated for human extrapolation. Not explicitly reported
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine 333.5 2,4,6-trimethylbenzyl SARS-CoV-2 main protease inhibition (in silico); moderate binding affinity (ΔG = -6.5 kcal/mol). No acute toxicity data
4-Benzylpiperidine (Base Structure) 175.28 Benzyl Common scaffold; no specific bioactivity cited. Non-hazardous (no pictograms); general lab safety protocols apply.
4-Benzyl-1-(3,4-dimethoxyphenethyl)piperidine hydrochloride 375.98 3,4-dimethoxyphenethyl, hydrochloride Acute oral LD50 in mice: 200 mg/kg; no detailed toxic effects reported. Moderate acute toxicity

Key Comparative Insights

This contrasts with the 3,4-dimethoxyphenethyl analog (electron-donating groups), which exhibited acute toxicity in mice . The 2,4,6-trimethylbenzyl analog demonstrated antiviral activity via molecular docking, suggesting substituent bulkiness may influence target specificity .

Toxicity and Safety: The base structure (4-benzylpiperidine) is classified as non-hazardous, requiring only standard lab precautions . In contrast, the 3,4-dimethoxyphenethyl derivative’s LD50 of 200 mg/kg in mice indicates moderate toxicity, likely due to its phenethyl substituent . The target compound’s dichloro and sulfonyl groups may elevate toxicity risks, warranting rigorous handling protocols.

Radiopharmaceutical Potential: The radioiodinated analog highlights the utility of sulfonyl-piperidine derivatives in imaging and biodistribution studies. The target compound’s dichloro and methoxy groups could similarly stabilize interactions with biological targets, though its non-radioactive nature may limit diagnostic applications.

Structural Flexibility :

  • Piperidine derivatives exhibit broad tunability. For example, replacing the sulfonyl group with a benzyl (as in the trimethylbenzyl analog ) shifts activity toward antiviral targets, whereas sulfonyl groups may favor enzyme inhibition or CNS penetration .

Biological Activity

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory effects, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C19H22Cl2N1O3SC_{19}H_{22}Cl_{2}N_{1}O_{3}S and a molecular weight of approximately 393.36 g/mol. The structure features a piperidine ring substituted with a benzyl group and a sulfonyl moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine, exhibit moderate to strong antibacterial activity against various bacterial strains. In particular, compounds with similar structures have shown effectiveness against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values lower than 10 µM, indicating potent antibacterial properties .

Bacterial Strain Activity Level IC50 (µM)
Salmonella typhiModerate to Strong<10
Bacillus subtilisModerate to Strong<10
Other strains (e.g., E. coli)Weak to Moderate>10

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. Inhibition of AChE is particularly relevant for treating conditions like Alzheimer's disease.

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits competitive inhibition with IC50 values reported in the range of 2–5 µM, making it a candidate for further investigation in neurodegenerative disease therapies.
  • Urease Inhibition : The compound has demonstrated significant urease inhibition with IC50 values comparable to established urease inhibitors.
Enzyme Inhibition Type IC50 (µM)
Acetylcholinesterase (AChE)Competitive2–5
UreaseNon-competitive<10

The biological activity of 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is attributed to its ability to interact with specific targets within microbial cells and human enzymes. Molecular docking studies suggest that the sulfonyl group plays a critical role in binding interactions with the active sites of enzymes like AChE and urease .

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various sulfonamide derivatives and evaluated their antibacterial properties. Among these derivatives, several exhibited significant activity against Salmonella typhi, supporting the potential of compounds like 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine as effective antimicrobial agents .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of piperidine derivatives highlighted the efficacy of compounds similar to 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine against AChE. The findings indicated that these compounds could serve as leads for developing new drugs targeting neurodegenerative diseases .

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